

# AT-0174 Demonstrates Synergistic Efficacy with Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AT-0174   |           |
| Cat. No.:            | B12377881 | Get Quote |

#### For Immediate Release

MELBOURNE, Australia – Antido Therapeutics' novel dual inhibitor of IDO1 and TDO2, **AT-0174**, shows promising synergistic anti-tumor activity when combined with standard-of-care therapies in preclinical models of glioblastoma and platinum-resistant non-small cell lung cancer (NSCLC). These findings, detailed in recent publications, highlight the potential of **AT-0174** to overcome resistance to current treatments and enhance anti-tumor immunity.

**AT-0174** is an orally active agent that targets two key enzymes, indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), which are implicated in tumor immune evasion.[1] By inhibiting these enzymes, **AT-0174** aims to reverse the immunosuppressive tumor microenvironment. The compound is currently in Phase I clinical development for a range of advanced solid tumors.[2][3]

## Glioblastoma: Overcoming Temozolomide Resistance

In an orthotopic mouse model of glioblastoma, **AT-0174**, when administered in combination with the standard-of-care chemotherapy temozolomide, significantly improved survival and delayed tumor growth compared to temozolomide alone.[4][5] While temozolomide treatment alone led to an increase in immunosuppressive regulatory T cells (Tregs), the addition of **AT-0174** counteracted this effect, leading to a decrease in Treg infiltration and an increase in cytotoxic CD8+ T cells within the tumor.[6] Notably, **AT-0174** as a monotherapy did not show a



significant effect on tumor growth or survival, underscoring its potential as a combination therapy.[4][6]

### Efficacy of AT-0174 in an Orthotopic Glioblastoma Model

| Treatment Group            | Median Survival                               | Key Immunological<br>Changes                                            |
|----------------------------|-----------------------------------------------|-------------------------------------------------------------------------|
| Vehicle Control            | Not specified                                 | Baseline immune profile                                                 |
| Temozolomide (8 mg/kg IP)  | Improved vs. Control                          | Increased CD4+ Treg infiltration                                        |
| AT-0174 (120 mg/kg/day PO) | No significant effect                         | Reduced Tregs, increased<br>CD8+ T cells                                |
| Temozolomide + AT-0174     | Significantly improved vs. Temozolomide alone | Decreased CD4+ Treg<br>infiltration, elevated CD8+ T<br>cell expression |

Data sourced from a study in an orthotopic GL261 mouse model of glioblastoma.[4][6]

## Non-Small Cell Lung Cancer: Enhancing Anti-Tumor Immunity

In a syngeneic mouse model of platinum-resistant NSCLC, **AT-0174** demonstrated superior anti-tumor effects compared to a selective IDO1 inhibitor.[7][8] Treatment with **AT-0174** led to a significant suppression of tumor growth, which was associated with an enhanced anti-tumor immune response.[7] This included an increase in the frequency of NK and CD8+ T cells, which are crucial for killing cancer cells, and a reduction in immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[7][9]

Furthermore, the combination of **AT-0174** with an anti-PD1 antibody resulted in profound anti-tumor growth and improved immunity in cisplatin-resistant tumors, leading to extended overall survival in mice.[7]

## Immunological Effects of AT-0174 in a Platinum-Resistant NSCLC Model



| Treatment Group             | Key Immunological Changes                                                                                                           |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Selective IDO1 Inhibitor    | Attenuated tumor growth, but led to an upregulation of TDO2                                                                         |
| AT-0174 (170 mg/kg PO)      | Greater tumor growth suppression than IDO1 inhibitor alone; Enhanced frequency of NK and CD8+ T cells; Reduction in Tregs and MDSCs |
| AT-0174 + anti-PD1 Antibody | Profound anti-tumor growth and improved immunity; Extended overall survival                                                         |

Data sourced from a study in a syngeneic mouse model of cisplatin-resistant Lewis lung carcinoma.[7][8]

## **Signaling Pathway and Experimental Workflow**

The efficacy of **AT-0174** is rooted in its ability to modulate the kynurenine pathway, a critical metabolic route that cancer cells exploit to create an immunosuppressive environment.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AT-0174 by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. AT-0174-001 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 4. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AT-0174 Demonstrates Synergistic Efficacy with Standard-of-Care in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377881#at-0174-s-efficacy-compared-to-standard-of-care-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com